3'-Cyano-3-(3-methoxyphenyl)propiophenone
Description
3'-Cyano-3-(3-methoxyphenyl)propiophenone (CAS: 155130-15-7) is a substituted propiophenone derivative featuring a cyano group (-CN) at the 3' position and a 3-methoxyphenyl group at the 3-position of the propanone backbone. Its molecular formula is C₁₇H₁₅NO₂, with a molecular weight of 265.31 g/mol .
Properties
IUPAC Name |
3-[3-(3-methoxyphenyl)propanoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-16-7-3-4-13(11-16)8-9-17(19)15-6-2-5-14(10-15)12-18/h2-7,10-11H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZZVNGLPVIKQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644215 | |
| Record name | 3-[3-(3-Methoxyphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-52-2 | |
| Record name | 3-[3-(3-Methoxyphenyl)-1-oxopropyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(3-Methoxyphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3’-Cyano-3-(3-methoxyphenyl)propiophenone can be achieved through several synthetic routes. One common method involves the use of Grignard reagents. For instance, magnesium and m-bromoanisole can be reacted in a tetrahydrofuran (THF) solution under the catalytic action of aluminum chloride to produce a Grignard reagent. This reagent is then reacted with propionitrile to yield 3’-Cyano-3-(3-methoxyphenyl)propiophenone .
Chemical Reactions Analysis
3’-Cyano-3-(3-methoxyphenyl)propiophenone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3’-Cyano-3-(3-methoxyphenyl)propiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 3’-Cyano-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Position: The position of the methoxy group significantly impacts reactivity. For example, 3'-Cyano-3-(2-methoxyphenyl)propiophenone (2-OCH₃) may exhibit steric hindrance compared to the 3-OCH₃ analog, affecting reaction pathways in catalysis or substitution reactions .
- Steric Effects: Compounds like 3'-Cyano-3-(3,5-dimethylphenyl)propiophenone face reduced catalytic efficiency in amination reactions due to steric hindrance, as observed in propiophenone analogs .
Physicochemical Properties
- Thermal Stability: The absence of boiling point data in the evidence precludes definitive conclusions, but substituted propiophenones generally exhibit stability up to 200°C under inert conditions .
Biological Activity
3'-Cyano-3-(3-methoxyphenyl)propiophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a propiophenone backbone with a cyano group at the 3' position and a methoxy-substituted phenyl group. Its molecular formula is , with a molecular weight of approximately 253.30 g/mol. The presence of the cyano group may enhance its reactivity and biological activity by participating in various chemical interactions.
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The cyano group can influence the compound's electronic properties, potentially enhancing its binding affinity to biological macromolecules. This interaction may modulate various biochemical pathways, contributing to its therapeutic effects.
Biological Activities
Research indicates that compounds similar to this compound exhibit several biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial and fungal strains.
- Enzyme Inhibition : The compound may inhibit specific enzymes, which is crucial for drug development targeting metabolic pathways.
- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, indicating its possible application in oncology.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of structurally related compounds. Results indicated that certain derivatives exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the substituents could enhance activity against these pathogens. -
Cytotoxicity Assessment :
In vitro assays conducted on various cancer cell lines demonstrated that this compound derivatives showed varying degrees of cytotoxicity. One derivative was found to induce apoptosis in HeLa cells through the activation of caspase pathways.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
